molecular formula C5H2BrN3 B1268970 5-Bromopyrimidine-2-carbonitrile CAS No. 38275-57-9

5-Bromopyrimidine-2-carbonitrile

Cat. No. B1268970
CAS RN: 38275-57-9
M. Wt: 183.99 g/mol
InChI Key: VPQICCOHFSGBMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromopyrimidine-2-carbonitrile and related compounds involves multiple methods, including palladium-catalyzed cross-coupling reactions, which are efficient for creating substituted pyrimidine compounds from 5-bromo-2-iodopyrimidine with a wide range of reactants (Goodby et al., 1996). Another approach includes the Stille coupling and bromination processes to synthesize brominated bipyridines and bipyrimidines, indicating the versatility of bromopyrimidines as intermediates in organic synthesis (Schwab et al., 2002).

Molecular Structure Analysis

Computational studies on similar bromopyrimidine derivatives reveal insights into their molecular structure, energy levels, and potential applications in ligand-protein interactions. Such studies involve density functional theory (DFT) calculations, molecular docking, and dynamics simulations to understand the molecular properties and reactivity of these compounds (Arulaabaranam et al., 2021).

Chemical Reactions and Properties

5-Bromopyrimidine-2-carbonitrile participates in various chemical reactions, including nucleophilic substitutions and coupling reactions, to yield a wide range of functionalized pyrimidine derivatives. These reactions underscore the compound's utility in synthesizing novel materials and biologically active molecules (Verbitskiy et al., 2013).

Physical Properties Analysis

The physical properties of 5-Bromopyrimidine-2-carbonitrile derivatives, such as melting points, solubility, and crystalline structure, are critical for their application in synthesis and material science. X-ray crystallography provides detailed insights into the molecular and crystal structure, enhancing our understanding of their stability and reactivity (Luque et al., 1997).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of 5-Bromopyrimidine-2-carbonitrile, are pivotal in organic synthesis. These properties determine the compound's suitability as an intermediate in constructing complex molecules for pharmaceuticals and materials (Rahimizadeh et al., 2007).

Scientific Research Applications

Synthesis of Novel Derivatives

5-Bromopyrimidine-2-carbonitrile has been utilized in the synthesis of novel chemical derivatives. For instance, it has been used in the synthesis of novel 4-phenylsulfonamido-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives, demonstrating its versatility in creating new compounds through various chemical processes (Aryan, Nojavan, & Sadeghi, 2015).

Insecticidal Applications

Research has explored the use of derivatives of 5-Bromopyrimidine-2-carbonitrile in insecticidal applications. The synthesis of pyrroles with insecticidal activity, where 2-aryl-4-bromo-5-trifluoromethylpyrrole-3-carbonitriles represent a new class of insect control agents, is a significant example of its potential in this field (Kuhn et al., 1994).

Catalysis and Green Chemistry

It is also a catalyst in the synthesis of 2-aminopyrimidine-5-carbonitrile derivatives. Chitosan, a natural biopolymer, was found effective in catalyzing the synthesis of these derivatives from guanidines, aldehydes, and cyanoketones, highlighting an eco-friendly approach (Siddiqui, Rai, Rahila, & Srivastava, 2014).

Antibacterial Applications

Compounds derived from 5-Bromopyrimidine-2-carbonitrile have been studied for their antibacterial properties. For instance, the synthesis and antibacterial evaluation of thiazolo[4,5-d]pyrimidines have been a subject of research, demonstrating the potential of these derivatives in antibacterial applications (Rahimizadeh et al., 2011).

Computational and Molecular Dynamics Analysis

Computational studies have been conducted on derivatives of 5-Bromopyrimidine-2-carbonitrile, such as 5-bromo-3-nitropyridine-2-carbonitrile. These studies include molecular structure analysis, ligand-protein interactions, and molecular dynamics simulations, revealing insights into the physicochemical properties and potential biological significance of these molecules (Arulaabaranam et al., 2021).

Antimicrobial Activity

New cyanopyridine derivatives, synthesized using 5-Bromopyrimidine-2-carbonitrile, have been evaluated for their antimicrobial activity against various bacteria. This highlights another potential application in the field of medicine (Bogdanowicz et al., 2013).

Photoabsorption and Spectroscopy Studies

Studies on the excited states of bromopyrimidines, including 5-Bromopyrimidine, have been conducted using vacuum ultraviolet synchrotron radiation and theoretical calculations. Such research provides insights into the photoabsorption properties of these compounds, which can have implications in various scientific fields (Mendes et al., 2021).

Safety And Hazards

5-Bromopyrimidine-2-carbonitrile is classified as a dangerous good for transport . It is harmful if swallowed, in contact with skin, or inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .

properties

IUPAC Name

5-bromopyrimidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrN3/c6-4-2-8-5(1-7)9-3-4/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQICCOHFSGBMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350712
Record name 5-bromopyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromopyrimidine-2-carbonitrile

CAS RN

38275-57-9
Record name 5-Bromo-2-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38275-57-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromopyrimidine-2-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromopyrimidine-2-carbonitrile
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Synthesis routes and methods I

Procedure details

Sodium cyanide (2.30 g, 46.6 mmol) was dissolved in dimethylformamide (60 ml) and treated with 5-bromo-2-chloropyrimidine (6.0 g, 31.1 mmol). The resulting mixture was stirred at room temperature for 18 hours, diluted with water and extracted with dichloromethane. The dichloromethane extracts were combined, washed with water, dried (magnesium sulphate), filtered and concentrated in vacuo. The crude product was purified by column chromatography eluting with a mixture of ethyl acetate:hexane (1:4) to afford the title compound (D38).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 5-bromo-2-chloropyrimidine (10 g, 51.8 mmol) in dimethylsulfoxide (26 mL) was added to a mixture of sodium cyanide (2.59 g, 51.8 mmol) and triethylenediamine (1.2 g, 10.4 mmol) in dimethylsulfoxide (14 mL) and water (28 mL). The resulting mixture was stirred for 18 hours at room temperature. The mixture was then diluted with water (130 mL) and extracted with diethyl ether (3×150 mL). The combined organic solutions were dried over sodium sulfate and concentrated in vacuo to give a pale yellow solid. Re-crystallisation of the solid from hot dichloromethane afforded the title product in 99% yield, 9.4 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Three
Yield
99%

Synthesis routes and methods III

Procedure details

To a solution of NaCN (0.849 g, 17.32 mmol) and DABCO (0.390 g, 3.48 mmol) in a mixture of DMSO (4 ml) and H2O (9 ml) was added a solution of 5-bromo-2-chloropyrimidine (3.05 g, 15.75 mmol) in DMSO (9 ml). The solution was stirred at room temperature overnight, and then diluted with water, and extracted with EtOAc. The combined organic layer was dried over anhydrous Na2SO4 and concentrated to give 5-bromopyrimidine-2-carbonitrile (2.327 g, 12.01 mmol, 76% yield, 1H NMR (CDCl3 500 MHz): δ 8.94 (s, 2H)).
Name
Quantity
0.849 g
Type
reactant
Reaction Step One
Name
Quantity
0.39 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a room temperature DMSO solution (20.0 mL) of 5-bromo-2-chloropyrimidine (1.02 g, 5.27 mmol) was added sodium cyanide (0.284 g, 5.80 mmol). After 70 minutes the reaction mixture was diluted with water (300 mL) and EtOAc (150 mL). The organic layer was washed three times with half brine, then once with brine. The organic layer was dried over sodium sulfate, filtered and evaporated under reduced pressure to obtain a residue, which was subject to silica gel chromatography. Collection of the product containing fractions and removal of solvent provided 5-bromopyrimidine-2-carbonitrile (0.800 g) as a white crystalline solid, giving proton NMR and LC/MS data consistent with theory.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
0.284 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
S Sinha, D Ahire, S Wagh, D Mullick… - Chemical Research …, 2014 - ACS Publications
Certain aromatic nitriles are well-known inhibitors of cysteine proteases. The mode of action of these compounds involves the formation of a reversible or irreversible covalent bond …
Number of citations: 18 pubs.acs.org
X Wei, C Zhang, Y Wang, Q Zhan, G Qiu… - European Journal of …, 2019 - Wiley Online Library
… 5-Bromopyrimidine-2-carbonitrile only gave the corresponding decyanated 4 as the main product, and prolonging the reaction time was not conducive to the desired reaction. 5a–5c …
DP Phillips, W Gao, Y Yang, G Zhang… - Journal of Medicinal …, 2014 - ACS Publications
Activation of the G-protein coupled receptor (GPCR) Takeda G-protein receptor 5 (TGR5), also known as G-protein bile acid receptor 1 (GPBAR1), has been shown to play a key role in …
Number of citations: 43 pubs.acs.org
YF Huang, CL Chung, SP Prakoso… - … applied materials & …, 2020 - ACS Publications
… For end-capped DTPT-related derivatives, the stannylated DTPT intermediate was reacted with 5-bromopyrimidine-2-carbonitrile, 4-bromobenzo[c][1,2,5]thiadiazole-7-carbonitrile, and …
Number of citations: 5 pubs.acs.org
N Scharf - 2017 - deepblue.lib.umich.edu
… LC-MS chromatogram of positive control (5-bromopyrimidine-2-carbonitrile) and exemplary … and 5-bromopyrimidine-2-carbonitrile. CCG-257084 and 5-bromopyrimidine-2-carbonitrile …
Number of citations: 0 deepblue.lib.umich.edu
BS Schreib, J Margarini, EM Carreira - Tetrahedron, 2022 - Elsevier
… Furthermore, 5-bromopyrimidine-2-carbonitrile derived amide 36, which carries a bromide-handle for further diversification, is accessed in 98% yield. 36 is a crystalline solid, allowing …
Number of citations: 3 www.sciencedirect.com
Z Zhang, S Sun, V Kodumuru, D Hou… - Journal of medicinal …, 2013 - ACS Publications
… A mixture of 5-bromopyrimidine-2-carbonitrile (0.86 g, 4.6 mmol) obtained above, CsCO 3 (6.00 g, 18.0 mmol) and piperazin-1-yl-(2-trifluoromethylphenyl)methanone 4a (1.35 g, 4.6 …
Number of citations: 30 pubs.acs.org
RM Owen, D Blakemore, L Cao, N Flanagan, R Fish… - 2019 - ACS Publications
The design, optimization, and evaluation of a series of novel imidazopyridazine-based subtype-selective positive allosteric modulators (PAMs) for the GABA A ligand-gated ion channel …
Number of citations: 30 pubs.acs.org
T Jin, P Wang, X Long, K Jiang, P Song, W Wu… - …, 2021 - Wiley Online Library
… A mixture of compound 44 (1.0 mmol), 5-bromopyrimidine-2-carbonitrile (1.0 mmol), Pd 2 (dba) 3 (0.01 mmol), Xantphos (0.02 mmol), and Cs 2 CO 3 (1.5 mmol) in 1,4-dioxane (8 mL) …
CABFK Salts, EPA Bromides - … OF CYCLIC COMPOUNDS …, 2021 - thesis.library.caltech.edu
… 435l (CRL-6-196): Prepared from 5-bromopyrimidine-2-carbonitrile (433l, 36.8 mg, 0.3 mmol) and BF3K (432b, 81.8 mg, 0.3 mmol) according to General Procedure A in 2-MeTHF with 4-…
Number of citations: 0 thesis.library.caltech.edu

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